molecular formula C32H34N4O4 B190974 Pyroporphyrin dimethyl ester CAS No. 10589-94-3

Pyroporphyrin dimethyl ester

Cat. No.: B190974
CAS No.: 10589-94-3
M. Wt: 538.6 g/mol
InChI Key: CEPCOHFDZYMQHP-UHFFFAOYSA-N
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Description

Pyroporphyrin dimethyl ester is a synthetic derivative of porphyrin, a class of organic compounds that play a crucial role in various biological processes. This compound is characterized by its purple crystalline form and is known for its high stability and unique photochemical properties. The molecular formula of this compound is C32H34N4O4, and it has a molecular weight of 538.64 g/mol .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Pyroporphyrin dimethyl ester are not fully understood yet. As a porphyrin derivative, it is expected to interact with various enzymes, proteins, and other biomolecules. Porphyrins are known to function as enzymatic cofactors, electron and exciton shuffles, as photoactive dyes, or as signaling substances .

Molecular Mechanism

The molecular mechanism of action of this compound is not well established. As a porphyrin derivative, it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyroporphyrin dimethyl ester typically involves the reaction of deuterohemin with concentrated sulfuric acid and alcohol under ultrasound irradiation. This method yields deuteroporphyrin derivatives, which are then further processed to obtain this compound . Another common preparation method includes heating urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate, or copper sulfate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous monitoring of reaction parameters to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Pyroporphyrin dimethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the porphyrin ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which react with the ester groups under mild conditions.

Major Products: The major products formed from these reactions include various substituted porphyrins, metalloporphyrins, and other functionalized derivatives that have significant applications in research and industry .

Scientific Research Applications

Photodynamic Therapy

Overview : Photodynamic therapy (PDT) utilizes photosensitizers that absorb light and produce reactive oxygen species to destroy cancer cells. Protoporphyrin IX dimethyl ester is a prominent candidate due to its effective absorption in the visible spectrum and low systemic toxicity.

Key Findings :

  • Anticancer Activity : Studies indicate that Protoporphyrin IX dimethyl ester and its derivatives exhibit significant cytotoxic effects against various cancer cell lines. This is attributed to their ability to generate singlet oxygen upon light activation, leading to cell death through oxidative stress mechanisms .
  • Mechanisms of Action : The compound's mechanism involves the formation of triplet states upon light irradiation, which subsequently interacts with molecular oxygen to produce reactive singlet oxygen species that can induce apoptosis in tumor cells .

Sensor Development

Overview : Protoporphyrin IX dimethyl ester has been utilized in the development of sensors, particularly for detecting metal ions.

Applications :

  • Zinc Ion Sensors : The compound has been incorporated into polyvinyl chloride membranes to create selective sensors for zinc ions. The high affinity of Protoporphyrin IX dimethyl ester for zinc allows for sensitive detection, which is crucial in biological and environmental monitoring .
  • Photophysical Properties : Its unique photophysical characteristics enhance the sensitivity and selectivity of these sensors, making them valuable tools for various analytical applications .

Antimicrobial Applications

Overview : Beyond its use in cancer treatment, Protoporphyrin IX dimethyl ester has shown potential in antimicrobial photodynamic therapy (aPDT).

Research Insights :

  • Efficacy Against Microorganisms : Research has demonstrated that this compound can effectively inactivate bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) when activated by light. This application addresses the growing challenge of antibiotic resistance .
  • Mechanism of Action : Similar to its anticancer effects, the antimicrobial action is mediated through the generation of reactive oxygen species that damage microbial cell structures .

Other Emerging Applications

Protoporphyrin IX dimethyl ester is also being explored for various other applications:

  • Medical Imaging : Its ability to localize in tissues makes it a candidate for imaging applications, enhancing the visualization of tumors during diagnostic procedures .
  • Theranostics : The integration of therapy and diagnostics using Protoporphyrin IX dimethyl ester can lead to more personalized treatment approaches in oncology .
  • Catalysis and Material Science : Recent studies suggest potential uses in catalysis and as components in solar cells due to their stable chemical properties and light absorption capabilities .

Case Studies

Application AreaStudy ReferenceKey Findings
Photodynamic Therapyde Oliveira et al., 2008Demonstrated significant cytotoxicity against cancer cells.
Sensor DevelopmentGupta et al., 2001Developed zinc-selective sensors using Protoporphyrin IX dimethyl ester.
Antimicrobial PDTBoscensu et al., 2020Effective photoinactivation of MRSA using Protoporphyrin IX dimethyl ester.

Comparison with Similar Compounds

Uniqueness: Pyroporphyrin dimethyl ester is unique due to its high stability, strong fluorescence, and ability to form stable metal complexes. These properties make it particularly valuable in photodynamic therapy, materials science, and catalysis. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .

Biological Activity

Pyroporphyrin dimethyl ester (PPDME) is a synthetic derivative of protoporphyrin IX, a naturally occurring porphyrin that plays a crucial role in biological systems, particularly in oxygen transport and electron transfer. This article explores the biological activity of PPDME, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

PPDME is characterized by its unique porphyrin structure, which includes a conjugated system that facilitates various chemical interactions. The compound's molecular formula is C32H34N4O4C_{32}H_{34}N_{4}O_{4} and it features several functional groups that enhance its reactivity and biological compatibility. The dimethyl ester groups improve solubility and bioavailability compared to its parent compound, protoporphyrin IX.

PPDME exhibits several biological activities primarily through its interaction with light and biological molecules:

  • Photodynamic Therapy (PDT) : PPDME acts as a photosensitizer in PDT, where it absorbs light energy and converts it into reactive oxygen species (ROS). These ROS can induce cell death in targeted tissues, making PPDME a candidate for cancer treatment .
  • Antimicrobial Activity : Research indicates that PPDME can disrupt bacterial membranes upon light activation, leading to cell lysis. This property has been evaluated for potential applications in treating infections .
  • DNA Interaction : PPDME has shown the ability to intercalate into DNA strands, potentially affecting gene expression and cellular functions. This interaction is critical for developing molecular devices that can modulate cellular behavior .

1. Cancer Treatment

PPDME is being investigated for its efficacy in photodynamic therapy (PDT) for various cancers. Studies have demonstrated that when activated by specific wavelengths of light, PPDME can effectively induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues.

2. Antimicrobial Phototherapy

The compound's ability to generate ROS upon light exposure makes it suitable for antimicrobial therapies. Clinical studies have shown promising results in using PPDME against resistant bacterial strains, highlighting its potential as an alternative treatment option .

Research Findings

Several studies have documented the biological activities of PPDME:

StudyFocusFindings
Bhosale et al. (2020)Synthetic ChemistryExplored modifications to enhance the biological activity of porphyrins including PPDME .
Zimcik & Miletin (2009)Photodynamic TherapyDiscussed the mechanisms of PDT and the role of porphyrins like PPDME in generating ROS to target cancer cells .
Deveoglu et al. (2007)Diels-Alder ReactionsInvestigated the reactivity of PPDME with various dienophiles, contributing to understanding its chemical behavior .

Case Study 1: Photodynamic Therapy in Nasopharyngeal Carcinoma

A study compared the effectiveness of exogenous PPDME with endogenous protoporphyrin IX induced by 5-aminolevulinic acid (5-ALA) in treating nasopharyngeal carcinoma xenografts. Results indicated that PPDME showed comparable efficacy in inducing tumor cell death when activated by laser light .

Case Study 2: Antimicrobial Efficacy

In vitro studies demonstrated that PPDME could effectively kill methicillin-resistant Staphylococcus aureus (MRSA) under light activation conditions. The study highlighted the compound's potential as a novel antimicrobial agent, particularly in treating skin infections .

Properties

IUPAC Name

methyl 3-[18-(3-methoxy-3-oxopropyl)-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O4/c1-17-11-22-14-27-19(3)23(7-9-31(37)39-5)29(35-27)16-30-24(8-10-32(38)40-6)20(4)28(36-30)15-26-18(2)12-21(34-26)13-25(17)33-22/h11-16,33-34H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPCOHFDZYMQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(C=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10589-94-3
Record name 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester
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Record name 10589-94-3
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Record name 21H,23H-Porphine-2,18-dipropanoic acid, 3,7,12,17-tetramethyl-, 2,18-dimethyl ester
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Record name Dimethyl 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionate
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Record name Deuteroporphyrin dimethyl ester
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